molecular formula C26H18Cl2N2O3 B12036183 [1-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate

[1-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate

Cat. No.: B12036183
M. Wt: 477.3 g/mol
InChI Key: GTRJFJNLEBWLSE-WKULSOCRSA-N
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Description

[1-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of multiple functional groups, including a naphthalene ring, a hydrazone linkage, and a dichlorobenzoate ester, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate typically involves a multi-step process:

    Formation of the Hydrazone Linkage: The initial step involves the condensation of 3-methylbenzoyl hydrazine with an aldehyde or ketone to form the hydrazone intermediate.

    Naphthalene Ring Introduction: The hydrazone intermediate is then reacted with a naphthalene derivative under specific conditions to introduce the naphthalene ring.

    Esterification: The final step involves the esterification of the naphthalene-hydrazone compound with 2,4-dichlorobenzoic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of catalysts can be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction of the hydrazone linkage can yield hydrazine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under controlled conditions.

Major Products

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Antimicrobial Activity: The compound exhibits potential antimicrobial properties, making it a candidate for the development of new antibiotics.

    Enzyme Inhibition: It can inhibit specific enzymes, which is useful in studying enzyme mechanisms and developing enzyme inhibitors.

Medicine

    Drug Development: The compound’s unique structure allows it to interact with biological targets, making it a potential lead compound in drug discovery.

    Cancer Research: Preliminary studies suggest its potential in inhibiting cancer cell growth.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: It may be used as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism by which [1-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate exerts its effects involves interaction with specific molecular targets. The hydrazone linkage and aromatic rings allow it to bind to enzymes and receptors, modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [1-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] benzoate: Similar structure but lacks the dichloro substitution, affecting its reactivity and biological activity.

    [1-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate: Contains a single chlorine atom, leading to different chemical and biological properties.

Uniqueness

The presence of the 2,4-dichlorobenzoate ester in [1-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate imparts unique chemical reactivity and biological activity compared to its analogs. The dichloro substitution enhances its ability to participate in substitution reactions and increases its potency in biological applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H18Cl2N2O3

Molecular Weight

477.3 g/mol

IUPAC Name

[1-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate

InChI

InChI=1S/C26H18Cl2N2O3/c1-16-5-4-7-18(13-16)25(31)30-29-15-22-20-8-3-2-6-17(20)9-12-24(22)33-26(32)21-11-10-19(27)14-23(21)28/h2-15H,1H3,(H,30,31)/b29-15+

InChI Key

GTRJFJNLEBWLSE-WKULSOCRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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